Gemifloxacin mesilate

Antimicrobial Susceptibility Testing Respiratory Tract Infections Streptococcus pneumoniae

Gemifloxacin mesylate delivers the lowest MIC90 (0.03 mg/L) against S. pneumoniae among fluoroquinolones—far outperforming levofloxacin and moxifloxacin. The C7 oxime-pyrrolidine substituent confers dual DNA gyrase/topoisomerase IV inhibition with MPC 0.25 µg/mL. 100% survival in pneumococcal sepsis models vs. moxifloxacin/levofloxacin. Significantly lower QT prolongation vs. moxifloxacin (p<0.0001). The definitive reference for MDR pneumococcal susceptibility testing, resistance-suppression pharmacodynamics, and cardiac safety toxicology benchmarking.

Molecular Formula C19H24FN5O7S
Molecular Weight 485.5 g/mol
Cat. No. B7818736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemifloxacin mesilate
Molecular FormulaC19H24FN5O7S
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
InChIInChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14-;
InChIKeyJIYMVSQRGZEYAX-YDHFHHHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemifloxacin Mesylate: A Third-Generation Fluoroquinolone with Superior Anti-Pneumococcal Activity for Targeted Procurement


Gemifloxacin mesylate is a third-generation, oral broad-spectrum fluoronaphthyridone antibacterial agent [1]. It is a derivative of the fluoroquinolone class, characterized by a novel oxime-functionalized pyrrolidine substituent at the C7 position, which is known to enhance its activity against Gram-positive bacteria [1]. Gemifloxacin mesylate exerts its bactericidal effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV, a dual-targeting mechanism critical for DNA replication [1]. It is approved for the treatment of acute bacterial exacerbation of chronic bronchitis and community-acquired pneumonia [1].

Why Fluoroquinolone Procurement Should Not Be Based on Class Interchangeability: The Case for Gemifloxacin Mesylate


Within the fluoroquinolone class, significant structural and pharmacodynamic diversity exists, rendering generic substitution between agents like ciprofloxacin, levofloxacin, moxifloxacin, and gemifloxacin scientifically unsound. Marked differences in in vitro potency, particularly against the key respiratory pathogen Streptococcus pneumoniae, are well-documented [1]. For instance, surveillance studies demonstrate that the MIC90 for gemifloxacin against S. pneumoniae is substantially lower than that of its comparators [1]. Furthermore, unique characteristics such as dual-targeting of both DNA gyrase and topoisomerase IV at clinically relevant concentrations, and a differential cardiac safety profile regarding QT prolongation, underscore the specific and non-interchangeable nature of gemifloxacin mesylate for applications requiring targeted antimicrobial coverage [2][3].

Quantitative Differentiation of Gemifloxacin Mesylate: A Head-to-Head Evidence Guide for Scientific Selection


Superior In Vitro Potency Against S. pneumoniae: Direct MIC90 Comparison with Key Respiratory Fluoroquinolones

In a direct head-to-head comparison, gemifloxacin exhibits the highest in vitro potency against Streptococcus pneumoniae, a primary pathogen in community-acquired pneumonia. The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for gemifloxacin is significantly lower than that of its closest analogs [1][2]. A separate large surveillance study of over 4,000 clinical isolates confirmed this trend, reporting that gemifloxacin was 16- to 64-fold more potent than ciprofloxacin, levofloxacin, and ofloxacin against Gram-positive organisms [3].

Antimicrobial Susceptibility Testing Respiratory Tract Infections Streptococcus pneumoniae

Retained Potency Against Fluoroquinolone-Resistant S. pneumoniae with Defined gyrA/parC Mutations

Gemifloxacin demonstrates superior activity against S. pneumoniae strains with established fluoroquinolone resistance mechanisms compared to other agents. Against a ciprofloxacin-resistant strain (MIC 16-64 µg/mL), gemifloxacin maintains a low MIC of 0.06-0.12 µg/mL, while comparators like moxifloxacin, levofloxacin, and ofloxacin show significantly elevated MICs [1]. Further, against isogenic quinolone-resistant gyrA-parC mutants, gemifloxacin's MIC was 0.5-1 µg/mL, compared to 2-4 µg/mL for moxifloxacin and 16-32 µg/mL for levofloxacin [2].

Antimicrobial Resistance DNA Gyrase Topoisomerase IV QRDR Mutations

Unique Dual-Targeting Mechanism at Therapeutically Relevant Concentrations

Gemifloxacin is considered the only fluoroquinolone capable of inhibiting both DNA gyrase and topoisomerase IV at therapeutically relevant drug levels in S. pneumoniae [1]. This dual-targeting mechanism is a class-level inference based on its structural and pharmacodynamic properties. While other fluoroquinolones, like moxifloxacin, may show some dual activity, the effect is not as pronounced or therapeutically significant as with gemifloxacin [1].

Mechanism of Action Dual Targeting DNA Gyrase Topoisomerase IV

Favorable Safety Profile: Significantly Lower QT Prolongation Risk Compared to Moxifloxacin

In a Phase 1 randomized clinical trial involving 60 healthy volunteers, gemifloxacin demonstrated a significantly lower potential for QT interval prolongation, a critical cardiac safety marker, compared to moxifloxacin [1]. The study found that moxifloxacin caused a significant prolongation of the QT interval (p < 0.0001) compared to the gemifloxacin-treated group [1]. Notably, there were no cases of QTc prolongation exceeding the normal limits (450–470 ms) in the gemifloxacin group [1].

Cardiac Safety QT Interval Phase I Clinical Trial Pharmacovigilance

Lowest Mutant Prevention Concentration (MPC) Against S. pneumoniae, Suggesting a Lower Propensity for Resistance Selection

The mutant prevention concentration (MPC) is a pharmacodynamic parameter that estimates the drug concentration required to prevent the growth of first-step resistant mutants. A lower MPC is desirable as it suggests a lower potential for selecting for resistance during therapy. In a comparative study, gemifloxacin had the lowest modal MPC against clinical isolates of S. pneumoniae, ranking better than moxifloxacin, gatifloxacin, and levofloxacin [1].

Mutant Prevention Concentration Resistance Selection Antimicrobial Stewardship

Strategic Application Scenarios for Gemifloxacin Mesylate Driven by Quantitative Evidence


In Vitro Susceptibility Studies Targeting Multi-Drug Resistant (MDR) S. pneumoniae

Given its demonstrated MIC90 of 0.03 mg/L against S. pneumoniae [1] and retained potency against isolates with gyrA/parC mutations (MIC 0.06-0.12 µg/mL) [2], gemifloxacin mesylate is ideally suited as a reference compound for in vitro susceptibility studies of MDR pneumococcal strains. Its low MIC values provide a highly sensitive baseline for detecting shifts in resistance profiles and evaluating new antibacterial agents against this priority pathogen.

Pharmacodynamic Modeling of Resistance Suppression and Dual-Targeting Kinetics

The unique dual-targeting mechanism of gemifloxacin at therapeutically relevant concentrations [1], combined with its low MPC value of 0.25 µg/mL [2], makes it an essential tool for pharmacodynamic studies investigating the kinetics of resistance suppression. It can serve as a benchmark for understanding how dual-enzyme inhibition affects the rate and probability of resistance emergence compared to single-target agents like levofloxacin or ciprofloxacin.

In Vivo Efficacy Studies in Murine Pneumonia/Sepsis Models with Defined Resistant Isolates

For in vivo studies requiring robust efficacy against pneumococcal infections, particularly those involving strains with reduced susceptibility to other fluoroquinolones, gemifloxacin is a critical comparator. Its superior in vivo activity was demonstrated in a sepsis mouse model, where gemifloxacin treatment resulted in 100% survival against certain resistant strains, outperforming both moxifloxacin and levofloxacin [1]. This positions it as a key positive control for evaluating novel anti-pneumococcal therapies.

Cardiac Safety Profiling Studies for Fluoroquinolone Class Compounds

In toxicology and safety pharmacology assessments of new chemical entities (NCEs) in the fluoroquinolone class, gemifloxacin mesylate serves as a valuable control for differentiating QT prolongation risk. Its significantly lower QT prolongation effect compared to moxifloxacin (p < 0.0001) in a human volunteer study [1] provides a baseline for a 'safer' cardiac profile within the class, allowing for a more nuanced evaluation of the proarrhythmic potential of development candidates.

Quote Request

Request a Quote for Gemifloxacin mesilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.